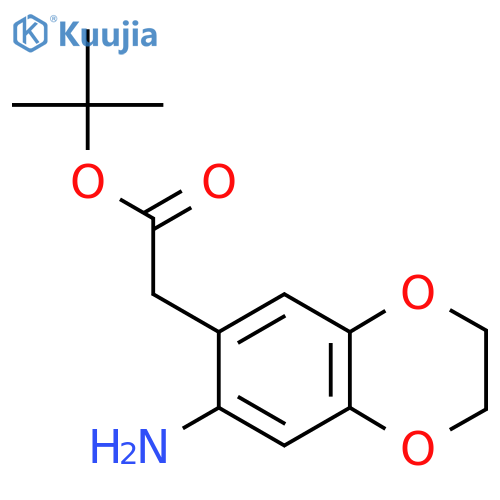Cas no 2639405-43-7 (Tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate)

2639405-43-7 structure
商品名:Tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate
Tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-27723967
- 2639405-43-7
- tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate
- Tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate
-
- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(16)7-9-6-11-12(8-10(9)15)18-5-4-17-11/h6,8H,4-5,7,15H2,1-3H3
- InChIKey: ABZBLIQLXPPUAT-UHFFFAOYSA-N
- ほほえんだ: O(C(CC1=CC2=C(C=C1N)OCCO2)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 265.13140809g/mol
- どういたいしつりょう: 265.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
Tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27723967-0.5g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 95.0% | 0.5g |
$1372.0 | 2025-03-20 | |
| Enamine | EN300-27723967-2.5g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 95.0% | 2.5g |
$2800.0 | 2025-03-20 | |
| Enamine | EN300-27723967-5g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 5g |
$4143.0 | 2023-09-10 | ||
| Enamine | EN300-27723967-10g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 10g |
$6144.0 | 2023-09-10 | ||
| Enamine | EN300-27723967-1g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 1g |
$1429.0 | 2023-09-10 | ||
| Enamine | EN300-27723967-0.05g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 95.0% | 0.05g |
$1200.0 | 2025-03-20 | |
| Enamine | EN300-27723967-0.25g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 95.0% | 0.25g |
$1315.0 | 2025-03-20 | |
| Enamine | EN300-27723967-10.0g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 95.0% | 10.0g |
$6144.0 | 2025-03-20 | |
| Enamine | EN300-27723967-0.1g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 95.0% | 0.1g |
$1257.0 | 2025-03-20 | |
| Enamine | EN300-27723967-1.0g |
tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
2639405-43-7 | 95.0% | 1.0g |
$1429.0 | 2025-03-20 |
Tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
2639405-43-7 (Tert-butyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate) 関連製品
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
